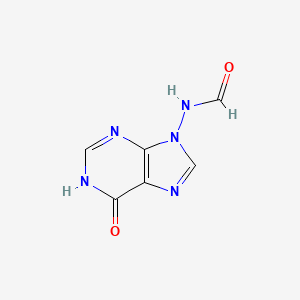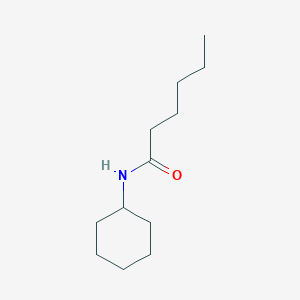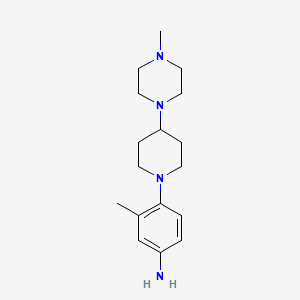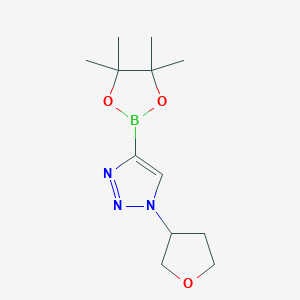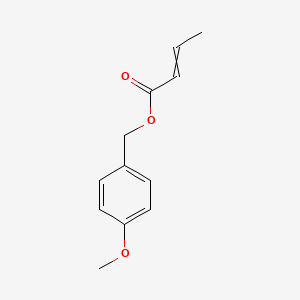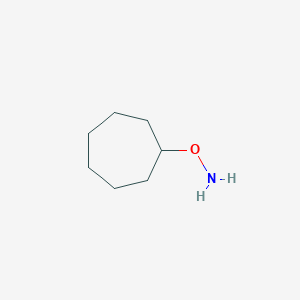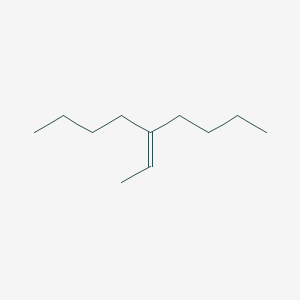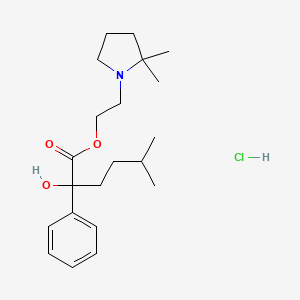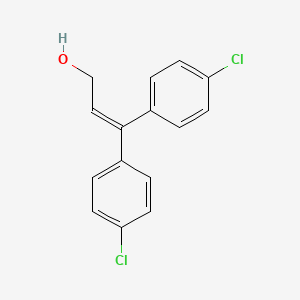![molecular formula C29H26N2O3 B13993303 2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide CAS No. 23105-20-6](/img/structure/B13993303.png)
2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl moiety and two diphenylbutanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylmethyl Intermediate: The initial step involves the formation of the diphenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.
Amidation: The final step involves the amidation reaction where the diphenylmethyl intermediate is reacted with n,n’-diphenylbutanediamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the amide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: Similar structure but lacks the amide groups.
Benzhydrol: Contains a hydroxy group attached to a diphenylmethyl moiety but lacks the butanediamide groups.
N,N’-Diphenylbutanediamide: Contains the butanediamide groups but lacks the hydroxy and diphenylmethyl moieties.
Uniqueness
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23105-20-6 |
|---|---|
Molecular Formula |
C29H26N2O3 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[hydroxy(diphenyl)methyl]-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C29H26N2O3/c32-27(30-24-17-9-3-10-18-24)21-26(28(33)31-25-19-11-4-12-20-25)29(34,22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20,26,34H,21H2,(H,30,32)(H,31,33) |
InChI Key |
DQNPLFHWOCDZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
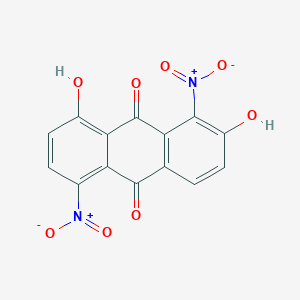
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
